2,5-Di-o-toluidinoterephthalic acid

Description

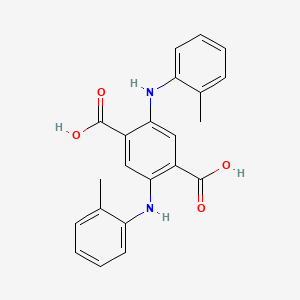

Structure

3D Structure

Properties

CAS No. |

41576-36-7 |

|---|---|

Molecular Formula |

C22H20N2O4 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2,5-bis(2-methylanilino)terephthalic acid |

InChI |

InChI=1S/C22H20N2O4/c1-13-7-3-5-9-17(13)23-19-11-16(22(27)28)20(12-15(19)21(25)26)24-18-10-6-4-8-14(18)2/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |

InChI Key |

XJNWPYYRBAQKNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3C)C(=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2,5 Di O Toluidinoterephthalic Acid and Its Analogs

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. This section details the application of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) in the study of 2,5-di-o-toluidinoterephthalic acid and its analogs.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and analyzing the vibrational modes of a molecule. The IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

For the analog, 2,5-di-p-toluidinoterephthalic acid, the IR spectrum, typically recorded using a KBr wafer technique, would exhibit characteristic absorption bands. nih.gov Key vibrational modes expected for this compound, based on its functional groups, include:

O-H Stretch: A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl groups, which are involved in hydrogen bonding.

N-H Stretch: A sharp to moderately broad peak is expected around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would appear in the 2850-3100 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band characteristic of the carboxylic acid carbonyl group is expected in the range of 1680-1710 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected to be in the 1250-1360 cm⁻¹ range.

O-H Bend: The O-H bending vibration of the carboxylic acid may appear around 1400-1440 cm⁻¹ and as a broad peak near 920 cm⁻¹.

The IR spectrum of the parent compound, terephthalic acid, shows a characteristic broad O-H stretch from the carboxylic acids and a strong C=O stretch. researchgate.netchemicalbook.com The introduction of the o-toluidino groups in this compound would introduce additional N-H and C-N stretching and bending vibrations, as well as modify the positions of the terephthalic acid core's characteristic peaks due to electronic and steric effects.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amine | N-H Stretch | 3300-3500 |

| Aromatic/Aliphatic | C-H Stretch | 2850-3100 |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Aromatic | C=C Stretch | 1450-1600 |

| Aromatic Amine | C-N Stretch | 1250-1360 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide valuable information about the number and types of protons and their neighboring environments. Based on the structure, the following proton signals are expected:

Carboxylic Acid Protons (-COOH): A singlet, typically downfield, in the region of 10-13 ppm. This signal is often broad.

Amine Protons (-NH-): A singlet, which can be broad, with a chemical shift that can vary depending on the solvent and concentration, but generally expected in the range of 8-10 ppm.

Aromatic Protons: The protons on the central terephthalic acid ring and the two o-toluidine (B26562) rings would appear in the aromatic region (6.5-8.5 ppm). The specific splitting patterns would depend on the coupling between adjacent protons. The two protons on the central ring would likely appear as a singlet, while the protons on the toluidine rings would exhibit more complex splitting patterns (e.g., doublets, triplets).

Methyl Protons (-CH₃): A singlet corresponding to the six protons of the two methyl groups on the o-toluidine moieties, expected to be in the upfield region around 2.2-2.5 ppm.

For the isomeric analog, 2,5-di-p-toluidinoterephthalic acid, ¹H NMR data has been reported. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for:

Carboxylic Acid Carbons (-COOH): In the downfield region, typically around 165-175 ppm.

Aromatic Carbons: A series of signals in the range of 110-150 ppm, corresponding to the various carbon atoms of the central benzene (B151609) ring and the two toluidine rings. The carbons attached to the nitrogen and carboxylic acid groups would be more downfield.

Methyl Carbons (-CH₃): A signal in the upfield region, typically around 20-25 ppm.

Data for the p-isomer, 2,5-di-p-toluidinoterephthalic acid, is available and provides a reference for the expected chemical shifts. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid | 10.0 - 13.0 | 165 - 175 |

| Amine | 8.0 - 10.0 | - |

| Aromatic | 6.5 - 8.5 | 110 - 150 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The absorption maxima (λ_max) are related to the promotion of electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. The core terephthalic acid structure exhibits characteristic absorptions. For instance, terephthalic acid in solution shows absorption maxima around 240 nm and 285 nm, which are attributed to the π→π* transitions of the conjugated system of the aromatic ring and carbonyl groups. mdpi.comsielc.com

The introduction of the two o-toluidino groups, which are strong auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these absorption bands. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms. Therefore, this compound would likely exhibit absorption maxima at wavelengths longer than those of terephthalic acid itself.

Table 3: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Expected λ_max (nm) | Electronic Transition |

|---|---|---|

| Terephthalic Acid | ~240, ~285 mdpi.comsielc.com | π→π* |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The molecular formula of this compound is C₂₂H₂₀N₂O₄, which corresponds to a monoisotopic mass of approximately 376.14 Da. In a mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ or [M-H]⁻ would be expected.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for this molecule could include:

Loss of a water molecule (H₂O, 18 Da) from the carboxylic acid groups.

Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid groups.

Loss of a carboxyl group (COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

Cleavage of the C-N bond, leading to fragments corresponding to the toluidine moiety and the terephthalic acid core.

For the isomeric analog, 2,5-di-p-toluidinoterephthalic acid, the computed molecular weight is 376.4 g/mol . nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₀N₂O₄ |

| Monoisotopic Mass | ~376.14 Da |

| Nominal Mass | 376 Da |

Advanced Structural Analysis

While spectroscopic techniques provide invaluable information about the connectivity and functional groups within a molecule, advanced structural analysis methods like X-ray diffraction can determine the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom.

While there is no published crystal structure for this compound, data from its analog, anhydrous 2,5-dihydroxyterephthalic acid (C₈H₆O₆), provides insight into the type of structural information that can be obtained. nih.govresearchgate.net The crystal structure of this analog was solved and refined using laboratory X-ray powder diffraction data. nih.govresearchgate.net

Key findings for anhydrous 2,5-dihydroxyterephthalic acid include:

Crystal System: Triclinic researchgate.net

Space Group: P-1

Unit Cell Parameters: a = 4.26420 Å, b = 5.58601 Å, c = 8.17902 Å, α = 93.53°, β = 102.13°, γ = 96.78° researchgate.net

Hydrogen Bonding: The carboxylic acid groups form strong intermolecular hydrogen bonds, creating centrosymmetric rings. Additionally, an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl group of the carboxylic acid. nih.govresearchgate.net

For this compound, a crystal structure determination would reveal:

The precise bond lengths and angles of the entire molecule.

The conformation of the molecule, including the dihedral angles between the central terephthalic ring and the two o-toluidine rings.

The nature of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and the amine groups, as well as potential π-π stacking interactions between the aromatic rings. This packing arrangement significantly influences the material's bulk properties.

Table 5: Crystallographic Data for the Analog Anhydrous 2,5-Dihydroxyterephthalic Acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | |

| a (Å) | 4.26420 | researchgate.net |

| b (Å) | 5.58601 | researchgate.net |

| c (Å) | 8.17902 | researchgate.net |

| α (°) | 93.53 | researchgate.net |

| β (°) | 102.13 | |

| γ (°) | 96.78 | researchgate.net |

Electron Microscopy (e.g., SEM) for Particle Morphology and Microstructure Examination

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials. While specific SEM images for this compound are not widely available in the public domain, the technique is fundamental in materials science to understand the particle shape, size distribution, and surface features of crystalline powders. For analogous compounds, SEM analysis typically reveals details about the crystalline habit, the degree of agglomeration, and the presence of any amorphous content, all of which can influence the bulk properties of the material.

Application of Single-Crystal X-ray Analysis for Related Coordination Compounds

In the context of analogs of this compound, such as other substituted aromatic carboxylic acids, single-crystal X-ray analysis has been instrumental in characterizing their coordination compounds. For instance, the analysis of coordination polymers and metal-organic frameworks (MOFs) reveals how the ligand coordinates to metal centers and how these units assemble into extended networks. rsc.org The study of such complexes helps in understanding the coordination chemistry and the potential applications of these materials in areas like catalysis and gas storage. The structural data obtained from X-ray diffraction can elucidate the nature of the metal-ligand bonding and the geometry of the coordination sphere.

Thermal Behavior and Stability Assessment

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, particularly those involving elevated temperatures.

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

A hypothetical TGA data table for a compound like this compound is presented below to illustrate the type of information that can be obtained.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25-150 | ~1-2% | Loss of adsorbed water/solvent |

| 250-350 | ~20-25% | Decarboxylation |

| >350 | >50% | Decomposition of the aromatic backbone |

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound.

This table provides a simplified representation of the expected thermal events. The actual temperatures and percentage weight losses would need to be determined experimentally.

Derivatives, Coordination Chemistry, and Advanced Materials Applications

Design and Synthesis of Novel Functionalized Derivatives of 2,5-Di-o-toluidinoterephthalic Acid

The core structure of this compound provides a versatile platform for the design and synthesis of new functionalized derivatives. By introducing various substituents onto the aromatic rings or modifying the carboxylic acid groups, chemists can tune the electronic, steric, and photophysical properties of the resulting molecules. These modifications are crucial for tailoring the derivatives for specific applications in materials science.

One common strategy involves the esterification of the carboxylic acid groups to produce dialkyl esters. For instance, the diethyl ester of 2,5-di-p-toluidinoterephthalic acid has been synthesized and used as a precursor for quinacridone (B94251) pigments. google.com The synthesis of various 2,5-di-substituted 1,3,4-oxadiazoles has also been reported, showcasing the versatility of derivatization. nih.gov These synthetic strategies allow for the creation of a library of compounds with diverse functionalities, opening up possibilities for new materials with enhanced properties.

Application in Metal-Organic Coordination Networks (MOCNs) and Frameworks (MOFs)

This compound and its derivatives are valuable ligands for the construction of Metal-Organic Coordination Networks (MOCNs) and Metal-Organic Frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic linkers, creating porous, crystalline structures with a wide range of potential applications.

Effective ligand design strategies focus on creating preorganized ligands that are conformationally constrained to favor the formation of specific network topologies. uncw.edu The rigidity of the terephthalic acid backbone combined with the tunable nature of the toluidine substituents allows for a degree of control over the coordination environment around the metal center. This control is essential for achieving desired network dimensionalities and pore characteristics. The use of co-ligands can also introduce additional functionalities and structural diversity into the resulting coordination polymers. nih.gov

The reaction of this compound or its derivatives with various metal ions under different synthetic conditions can lead to a rich variety of coordination polymers with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.govresearchgate.net The choice of metal ion, solvent system, temperature, and the presence of templates or co-ligands all play a crucial role in directing the self-assembly process. nih.govresearchgate.net

For example, the use of different lanthanide(III) ions with a dicarboxylate ligand and a co-ligand has been shown to produce a series of isostructural 2D coordination polymers. nih.gov The structural diversity of these materials is a key aspect of their functionality, as the dimensionality of the network directly impacts properties such as porosity, stability, and catalytic activity. researchgate.netnih.gov

| Dimensionality | Description | Potential Applications |

| 1D | Metal-ligand units are linked to form infinite chains. | Luminescent materials, sensors |

| 2D | Chains are further connected to form layers or sheets. | Catalysis, separation, sensing |

| 3D | Layers are pillared or interpenetrated to create a framework with pores and channels. | Gas storage, drug delivery, catalysis |

In the case of materials derived from this compound, the N-H groups of the toluidine moieties can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking. These non-covalent interactions are crucial for the stabilization of the crystal packing and can influence the porosity and guest-host properties of the material. The study of these supramolecular assemblies provides valuable insights into how to control the self-assembly process and design materials with specific functionalities.

Role as an Intermediate in High-Performance Pigment Chemistry

This compound is a key intermediate in the synthesis of quinacridone pigments, a class of high-performance organic pigments known for their exceptional color strength, lightfastness, and weather resistance. wikipedia.org The general synthetic route involves the cyclization of a 2,5-diarylaminoterephthalic acid derivative.

The process typically involves heating the 2,5-diarylaminoterephthalic acid, such as 2,5-di-p-toluidinoterephthalic acid, in the presence of a dehydrating agent like polyphosphoric acid. google.comgoogle.com This acid-catalyzed condensation reaction leads to the formation of the linear quinacridone structure through the elimination of two molecules of water. google.com

Table of Synthetic Pathways to Quinacridone Pigments

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,5-Dianilino-terephthalic acid | Polyphosphoric acid | Linear Quinacridone | google.com |

| Diethyl ester of 2,5-di-p-toluidino-terephthalic acid | Polyphosphoric acid | 2,9-Dimethylquinacridone | google.com |

| 2,5-Di(4-methylanilino)terephthalic acid | Polyphosphoric acid, Iron salt | 2,9-Dimethylquinacridone | googleapis.com |

The properties of the final quinacridone pigment, such as its color and crystal form, can be influenced by the specific substituents on the aniline (B41778) rings of the starting material and the conditions of the cyclization and subsequent pigment conditioning steps. google.comwikipedia.orggoogleapis.com For example, using 2,5-di-p-toluidinoterephthalic acid leads to the formation of 2,9-dimethylquinacridone. google.com

Mechanistic Understanding of Co-cyclization Reactions for Solid-Solution Pigment Formation

The formation of solid-solution pigments from this compound is a sophisticated process rooted in the chemistry of quinacridones, a class of high-performance organic pigments. The classical synthesis pathway involves the cyclization of 2,5-dianilino terephthalic acid derivatives. In this context, this compound serves as a key intermediate.

The core reaction is an intramolecular Friedel-Crafts acylation. This process typically involves dehydrating the dicarboxylic acid to form a reactive intermediate, which then undergoes a double ring-closure reaction promoted by a condensing agent like polyphosphoric acid. The mechanism proceeds as follows:

Activation : The carboxylic acid groups of this compound are activated, usually by conversion into acid chlorides or by using a strong acid catalyst.

Intramolecular Acylation : The activated carbonyl group on one side of the molecule is attacked by the ortho-position of the toluidine ring on the other side, an electrophilic aromatic substitution reaction. This is repeated for the second ring.

Dehydration and Aromatization : The resulting dihydroquinacridone intermediate is then oxidized to yield the final, highly conjugated, and stable quinacridone structure.

Co-cyclization is a technique used to create solid-solution pigments. This involves the simultaneous cyclization of a mixture of two or more different, but structurally compatible, 2,5-dianilinoterephthalic acid derivatives. By incorporating different substituents on the aniline rings, a mixed crystal is formed. This intentional introduction of molecular diversity within the crystal lattice allows for the fine-tuning of the pigment's color and technical properties, creating shades that are not achievable with a single-component pigment.

Impact of Isomeric Purity on Pigment Properties and Performance

The properties of quinacridone pigments, which are derived from precursors like this compound, are profoundly influenced by their solid-state structure. Factors such as intermolecular hydrogen bonding and π-π stacking dictate the pigment's color, thermal stability, and insolubility. Consequently, the isomeric purity of the this compound precursor is of paramount importance.

The use of pure this compound ensures the formation of a highly ordered, crystalline solid with predictable and uniform properties. Conversely, the presence of positional isomers, such as 2,5-Di-m-toluidinoterephthalic acid or 2,5-Di-p-toluidinoterephthalic acid, would introduce defects into the crystal lattice. These disruptions can interfere with the optimal alignment of molecules, leading to:

Color Shift : The electronic interactions responsible for color are highly sensitive to molecular packing. Isomeric impurities can alter the absorption spectrum, resulting in a duller or shifted color.

Reduced Lightfastness : The stability of the crystal lattice contributes to the pigment's resistance to degradation by UV light. Impurities can create sites of weakness, diminishing weather and light fastness.

Lower Thermal Stability : A less uniform crystal structure may have a lower decomposition temperature.

Increased Solubility : The strong intermolecular forces in a pure crystal render the pigment highly insoluble. Isomeric impurities can weaken these forces, potentially increasing solubility and leading to issues like bleeding or migration in applications.

The purity of quinacridone derivatives is also a critical parameter for their use in other applications, such as anode materials in batteries.

Table 1: Effect of Isomeric Impurity on Pigment Properties

| Property | Impact of High Isomeric Purity | Impact of Low Isomeric Purity (Contamination) |

| Color | Bright, clean, and predictable shade | Dullness, hue shift, batch-to-batch inconsistency |

| Crystal Form | Uniform and stable polymorphic form (e.g., β, γ) | Mixed or unstable crystal phases, poor crystallinity |

| Lightfastness | Excellent resistance to fading | Reduced resistance to UV degradation |

| Thermal Stability | High decomposition temperature | Lowered thermal stability |

| Solvent Resistance | High insolubility, resistance to bleeding | Increased solubility, potential for migration |

Emerging Research Areas and Potential Applications

Beyond traditional pigment applications, derivatives of terephthalic acid, including this compound, are being explored for use in advanced materials.

Exploration in Catalysis, including Heterogeneous Systems

The rigid structure and functional groups of terephthalic acid and its derivatives make them excellent building blocks for catalytic systems, particularly in the realm of heterogeneous catalysis. One of the most promising areas is their use as organic linkers in Metal-Organic Frameworks (MOFs).

MOFs constructed using terephthalic acid derivatives have been shown to be effective catalysts for a variety of chemical transformations. For instance, Fe-terephthalic acid (Fe-BDC) based MOFs have demonstrated high efficiency in the selective hydrogenation of cinnamaldehyde. The porous nature of MOFs allows for high accessibility of active sites, while the organic linker can be functionalized to tune the catalyst's selectivity and activity.

By using this compound as a linker, it is possible to synthesize novel MOFs. The toluidine groups could introduce specific functionalities, such as basic sites or chiral environments, opening up possibilities for new catalytic applications. These heterogeneous catalysts are highly desirable due to their ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry.

Potential in Sensing and Energy Storage Materials (as a derivative of terephthalic acid)

The unique electronic and structural properties of terephthalic acid derivatives also position them as strong candidates for applications in chemical sensing and energy storage.

Sensing: MOFs derived from terephthalic acid can exhibit fluorescence, which can be quenched or enhanced in the presence of specific analytes. This "turn-off" or "turn-on" response forms the basis of highly sensitive and selective chemical sensors. For example, Eu-MOFs using terephthalic acid linkers have been investigated for detecting metal ions and organic molecules. Similarly, composites of carbon dots with terephthalic acid-based MOFs have been developed as fluorescent sensors for detecting pathogens.

Energy Storage: The demand for advanced energy storage solutions has spurred research into new electrode materials for batteries. Organic materials are attractive due to their sustainability and tunable properties. Antimony-based composites prepared using the adsorption properties of MOFs have been studied as anode materials for sodium-ion batteries. Furthermore, waste polyethylene (B3416737) terephthalate (B1205515) (PET), a polymer of terephthalic acid, can be converted into carbon nanotubes, which possess excellent electrical conductivity and mechanical strength, making them suitable for use in energy storage devices. Derivatives of quinacridone, synthesized from this compound, have also shown excellent performance as anode materials in lithium-ion batteries.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

No published studies employing Density Functional Theory to determine the optimized molecular geometry, bond lengths, bond angles, or electronic properties such as ionization potential and electron affinity for 2,5-Di-o-toluidinoterephthalic acid were identified.

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, or the distribution of atomic charges calculated for this compound is not available in the reviewed literature.

There are no available computational studies on the conformational landscape of this compound. Research on the rotational barriers of the toluidino or carboxylic acid groups and the potential energy surfaces for different isomers could not be found.

Reaction Mechanism and Kinetic Pathway Modeling

No theoretical models or computational predictions of reaction intermediates and transition state structures for the synthesis or reactions of this compound have been published.

While the synthesis of derivatives from this compound is known, detailed mechanistic pathways elucidated through computational modeling, including activation energies and reaction coordinates, are not documented in the scientific literature.

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. nih.gov These models are instrumental in environmental risk assessment, providing a means to predict the potential hazards of chemicals without extensive and costly experimental testing. nih.govresearchgate.net For a compound like this compound, QSAR methods can be applied by analogy to similar aromatic compounds to estimate its potential environmental impact.

The core of QSAR lies in the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include constitutional, topological, geometrical, and electronic descriptors. For aromatic compounds, descriptors related to hydrophobicity (like the octanol-water partition coefficient, logP), electronic properties (such as the energy of the highest occupied molecular orbital, EHOMO, and the lowest unoccupied molecular orbital, ELUMO), and steric parameters are often crucial in predicting toxicity. nih.gov

QSAR studies on substituted aromatic compounds, such as nitroaromatics and aromatic amines, provide a framework for assessing the potential environmental risks of this compound. For instance, QSAR models have been developed to predict the toxicity of substituted aromatic compounds to various aquatic organisms. nih.gov These models often reveal that hydrophobicity and electronic parameters are key determinants of toxicity. nih.gov

The environmental risk assessment of organic chemicals often focuses on their persistence, bioaccumulation, and toxicity (PBT). researchgate.net QSAR models can predict these properties. For example, the bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in aquatic organisms, is frequently correlated with logP. The persistence of a compound, often expressed as its half-life in a particular environmental compartment, can also be estimated using QSAR models. researchgate.net

Several software tools, such as the QSAR Toolbox and EPI Suite, facilitate the use of QSAR models for regulatory purposes like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). qsartoolbox.org These tools contain databases of experimental data and pre-built QSAR models that can be used to predict the properties of a target chemical by identifying structurally similar compounds (analogs) with known data.

For this compound, a QSAR-based assessment would involve:

Identifying Analogous Compounds: This would include other substituted terephthalic acids, aromatic diamines, and N-substituted anilines.

Calculating Molecular Descriptors: A range of descriptors for the target molecule would be computed.

Applying Validated QSAR Models: Existing models for endpoints like aquatic toxicity, biodegradability, and bioaccumulation would be used to predict these properties for the target compound.

Table 2: Representative Molecular Descriptors Used in QSAR for Environmental Assessment of Aromatic Compounds

| Descriptor Type | Example Descriptor | Property Represented | Relevance to Environmental Assessment |

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Tendency of a compound to partition into fatty tissues versus water. | Predicts bioaccumulation potential. |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability (electrophilicity). | Can correlate with reactivity and certain toxicity mechanisms. nih.gov |

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability (nucleophilicity). | Relates to the ease of oxidation and reactivity. nih.gov |

| Steric/Topological | Molecular Weight | Size of the molecule. | Can influence transport and binding to biological macromolecules. |

| Topological | Zagreb Index | Degree of branching in a molecule. | Can relate to molecular shape and interactions. |

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. For this compound, computational methods like Density Functional Theory (DFT) can be employed to predict these spectra, aiding in its identification and structural elucidation.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. Theoretical calculations can predict these shifts with a reasonable degree of accuracy. For this compound, the following characteristic signals would be expected:

1H NMR:

Protons on the aromatic rings will resonate in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.org The specific shifts and coupling patterns will depend on the substitution pattern. The protons of the central terephthalic acid ring and the o-toluidine (B26562) rings will have distinct signals.

The protons of the methyl groups on the toluidine rings will appear in the benzylic region, around 2.0-3.0 ppm. libretexts.org

The acidic protons of the carboxylic acid groups are highly deshielded and typically appear as broad singlets in the 10-12 ppm range. libretexts.org

The N-H protons of the amino groups will also have a characteristic shift, which can be broad and solvent-dependent.

13C NMR:

Carbons in the aromatic rings will absorb in the 120-150 ppm range. libretexts.org

The carbonyl carbons of the carboxylic acid groups are significantly deshielded and are expected to appear in the 160-180 ppm region. libretexts.org

The methyl carbons will resonate at higher fields (lower ppm values).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Theoretical frequency calculations can predict the IR spectrum. For this compound, key predicted absorptions would include:

O-H Stretch: A very broad and strong absorption from the carboxylic acid groups, typically in the 2500-3300 cm-1 range, indicative of hydrogen bonding. libretexts.org

C=O Stretch: A strong absorption from the carbonyl of the carboxylic acid, usually around 1700-1725 cm-1 for hydrogen-bonded dimers. libretexts.org

N-H Stretch: A medium intensity peak in the 3300-3500 cm-1 region from the secondary amine groups.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm-1, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm-1. libretexts.org

C=C Stretches: In-ring C=C stretching vibrations of the aromatic rings are expected in the 1400-1600 cm-1 region. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax) and oscillator strengths. The extended π-system of this compound, encompassing the central ring and the two toluidine moieties, is expected to result in strong UV-Vis absorptions. The exact position of these absorptions will be influenced by the nature of the substituents and the solvent.

Table 3: Predicted Spectroscopic Signatures for this compound

| Spectroscopy | Functional Group / Protons | Predicted Chemical Shift / Absorption Range |

| 1H NMR | Carboxylic Acid (-COOH) | 10 - 12 ppm (broad singlet) |

| Aromatic (Ar-H) | 6.5 - 8.0 ppm (multiplets) | |

| Amine (N-H) | Variable, broad | |

| Methyl (-CH3) | 2.0 - 3.0 ppm (singlet) | |

| 13C NMR | Carbonyl (-C=O) | 160 - 180 ppm |

| Aromatic (Ar-C) | 120 - 150 ppm | |

| Methyl (-CH3) | ~20 - 25 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm-1 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 cm-1 | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm-1 | |

| C=C Stretch (Aromatic) | 1400 - 1600 cm-1 |

Future Research Directions and Broad Outlook

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For 2,5-Di-o-toluidinoterephthalic acid and its parent scaffold, terephthalic acid (TPA), developing novel and sustainable synthetic methodologies is a primary research goal.

Current industrial production of TPA, a high-volume commodity chemical, largely relies on the oxidation of p-xylene (B151628), a process that often involves heavy metal catalysts and harsh reaction conditions. wikipedia.orgchemicalbook.com Researchers are actively exploring greener alternatives to mitigate the environmental impact. One promising avenue is the use of biomass-derived feedstocks. chemicalbook.compnas.org For instance, pathways have been developed to produce TPA precursors from renewable resources like sorbic acid and acrylic acid through Diels-Alder reactions. nih.gov Another approach involves the synthesis of TPA from methane, which can be sourced from biogas. acs.org

The development of more sustainable routes extends to the use of alternative reaction media. Supercritical water has been investigated as a replacement for acetic acid in TPA synthesis, which could reduce the environmental footprint and offer cost advantages, although it requires high temperatures and pressures. wikipedia.org Similarly, the use of supercritical carbon dioxide is being explored to enhance oxidation and reduce byproducts. wikipedia.org

Future research will likely focus on:

Catalyst Innovation: Designing highly efficient and recyclable catalysts that can operate under milder conditions. This includes the exploration of biocatalysts and earth-abundant metal catalysts.

Bio-based Feedstocks: Expanding the range of renewable starting materials and optimizing conversion pathways to improve yields and economic viability. researchgate.netrsc.org

Process Intensification: Developing continuous flow processes and innovative reactor designs, such as spray reactors, to improve efficiency and reduce waste. researchgate.net

Advanced Functional Materials Based on the Terephthalic Acid Scaffold

The rigid and versatile structure of the terephthalic acid scaffold makes it an excellent building block for a variety of advanced functional materials. The derivatization of TPA, as seen in this compound, allows for the fine-tuning of properties for specific applications.

Metal-Organic Frameworks (MOFs): Terephthalic acid and its derivatives are widely used as organic linkers in the construction of MOFs. These materials exhibit high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. acs.orgsurrey.ac.uk The functionalization of the terephthalic acid linker can significantly influence the photophysical properties of the resulting MOF. acs.org For example, Ce(III)-terephthalic acid MOFs have shown promise as efficient radical scavengers in fuel cells. surrey.ac.uk

Coordination Polymers: Coordination polymers based on terephthalic acid have been synthesized with various metal ions, such as zinc(II) and copper(II). researchgate.net These materials can exhibit interesting thermal stability and photocatalytic activity, with potential applications in the degradation of organic pollutants. researchgate.net

Polymer Composites: Functionalized graphene oxide with terephthalic acid has been used to enhance the mechanical and thermal properties of polymers like Hytrel. rsc.org The improved dispersion and interaction between the filler and the polymer matrix lead to significant improvements in tensile strength and storage modulus. rsc.org

Future research in this area will likely explore:

Novel MOF Architectures: Designing MOFs with increasingly complex and functionalized terephthalic acid-based linkers for targeted applications in sensing and light-emitting devices. acs.org

Hybrid Materials: Integrating terephthalic acid-based components into hybrid materials to create multifunctional systems with synergistic properties.

Smart Polymers: Developing polymers incorporating this compound or similar derivatives that respond to external stimuli such as light, heat, or pH.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms and structure-property relationships is crucial for the rational design of new materials and synthetic routes. The integration of experimental techniques with computational modeling provides a powerful tool for gaining these insights.

For instance, time-dependent density functional theory (TD-DFT) calculations have been employed to study the photophysics of amine-functionalized terephthalic acid derivatives. acs.org These studies can reveal the effects of functional group position on excited-state dynamics and conformational changes. acs.org Computational methods are also used to predict the structures and properties of self-assembled monolayers of terephthalic acid on various substrates. researchgate.net

In the context of synthesis, mechanistic studies are essential for optimizing reaction conditions and catalyst performance. For example, understanding the free-radical process in the oxidation of p-xylene to TPA has been key to improving the industrial process. chemicalbook.com Kinetic studies on the catalytic oxidation of biomass-derived compounds to TPA precursors help in identifying rate-determining steps and optimizing the reaction pathway. mdpi.com

Future research will benefit from:

Advanced Spectroscopic Techniques: Utilizing ultrafast laser spectroscopy and other advanced techniques to probe reaction intermediates and excited-state processes in real-time. acs.org

Multiscale Modeling: Combining quantum mechanical calculations with molecular dynamics simulations to model complex systems, from individual molecules to bulk materials.

Machine Learning and AI: Employing artificial intelligence to predict reaction outcomes, discover new synthetic pathways, and accelerate the design of functional materials.

Q & A

Q. What are the recommended synthetic routes for 2,5-Di-o-toluidinoterephthalic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution or condensation reactions between terephthalic acid derivatives and o-toluidine. Key parameters include:

- Catalyst selection : Acidic (e.g., H₂SO₄) or basic catalysts may alter regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive functional groups.

Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Compare H and C NMR peaks with computational predictions (e.g., DFT) to confirm substituent positions .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

- Elemental analysis : Verify stoichiometry (C, H, N content) to rule out byproducts.

Q. What are the stability considerations for storing this compound in laboratory settings?

- Moisture sensitivity : Store in desiccators under inert gas (N₂/Ar) to prevent hydrolysis of toluidine groups.

- Light exposure : Amber glassware or opaque containers minimize photodegradation risks .

- Temperature : Long-term storage at –20°C is recommended for thermally labile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or IR absorption bands)?

- Cross-validation : Compare results with analogous compounds (e.g., 2,5-dibromo- or trifluoromethyl-terephthalic acid derivatives) to identify substituent effects .

- Computational modeling : Use Gaussian or ORCA software to simulate spectra and assign ambiguous peaks .

- Advanced techniques : Employ 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to confirm connectivity .

Q. What experimental designs are optimal for studying the compound’s coordination chemistry in metal-organic frameworks (MOFs)?

Q. How can researchers assess the environmental impact of this compound during disposal?

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Process optimization : Use flow chemistry to maintain consistent temperature and mixing.

- Byproduct management : Implement inline IR spectroscopy to detect side reactions early .

- Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Methodological Guidance for Data Analysis

Q. How should researchers validate purity when commercial standards are unavailable?

- HPLC-DAD/MS : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Match retention times and mass spectra to synthetic intermediates .

- Thermogravimetric analysis (TGA) : Confirm absence of solvent or inorganic residues (<1% weight loss below 150°C) .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

- ANOVA : Compare yields and purity across ≥3 independent syntheses.

- Principal component analysis (PCA) : Identify critical variables (e.g., catalyst loading, reaction time) influencing reproducibility .

Advanced Applications in Materials Science

Q. Can this compound serve as a photoactive component in organic semiconductors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.